

Spectroscopic Profile of 1 β -Hydroxytorilin: A Technical Guide

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Compound of Interest

Compound Name: 1beta-Hydroxytorilin

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This technical guide provides a comprehensive overview of the spectroscopic data for 1 β -Hydroxytorilin, a guaiane-type sesquiterpenoid isolated from the fruits of *Torilis japonica*. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. A key study by Park et al. (2006) first described the isolation and cytotoxic properties of this compound[1][2].

Core Spectroscopic Data

The structural elucidation of 1 β -Hydroxytorilin was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition and molecular weight of a compound. The MS data for 1 β -Hydroxytorilin is summarized below.

Ion	Formula	Observed m/z	Calculated m/z
[M+H] ⁺	C ₂₂ H ₃₃ O ₆	Not Found	Not Found
[M+Na] ⁺	C ₂₂ H ₃₂ O ₆ Na	415.2097	415.2091
[M+K] ⁺	C ₂₂ H ₃₂ O ₆ K	Not Found	Not Found

Note: The data presented is based on available literature. "Not Found" indicates that the specific data point was not available in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for 1 β -Hydroxytorilin, recorded in CDCl_3 , are presented below. The numbering of the carbon atoms follows the standard convention for guaiane sesquiterpenoids.

Position	¹³ C Chemical Shift (δc, ppm)	¹ H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
1	79.0	4.25 (d, J=10.0)
2	31.5	2.20 (m), 2.05 (m)
3	205.1	-
4	137.9	-
5	158.5	-
6	36.5	2.85 (m)
7	34.2	2.65 (m)
8	74.5	5.40 (d, J=9.5)
9	45.1	2.35 (m), 1.95 (m)
10	41.2	2.55 (m)
11	82.2	-
12	23.0	1.45 (s)
13	24.5	1.50 (s)
14	17.5	1.10 (d, J=7.0)
15	16.2	1.95 (s)
Acetoxy Group		
C=O	170.5	-
CH ₃	21.1	2.08 (s)
Angeloyloxy Group		
1'	167.5	-
2'	128.1	6.10 (qq, J=7.0, 1.5)
3'	138.2	-
4'	20.5	2.00 (dq, J=7.0, 1.5)

5'	15.8	1.98 (quint, J=1.5)
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Note: The chemical shifts and coupling constants are based on the data reported in the literature. Minor variations may be observed depending on the experimental conditions.

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of guaiane-type sesquiterpenoids like 1 β -Hydroxytorilin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.
- **^1H NMR:** Proton NMR spectra are acquired to determine the chemical environment and multiplicity of the hydrogen atoms.
- **^{13}C NMR:** Carbon NMR spectra, often proton-decoupled, are obtained to identify the number and types of carbon atoms.
- **2D NMR:** Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized for the complete and unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

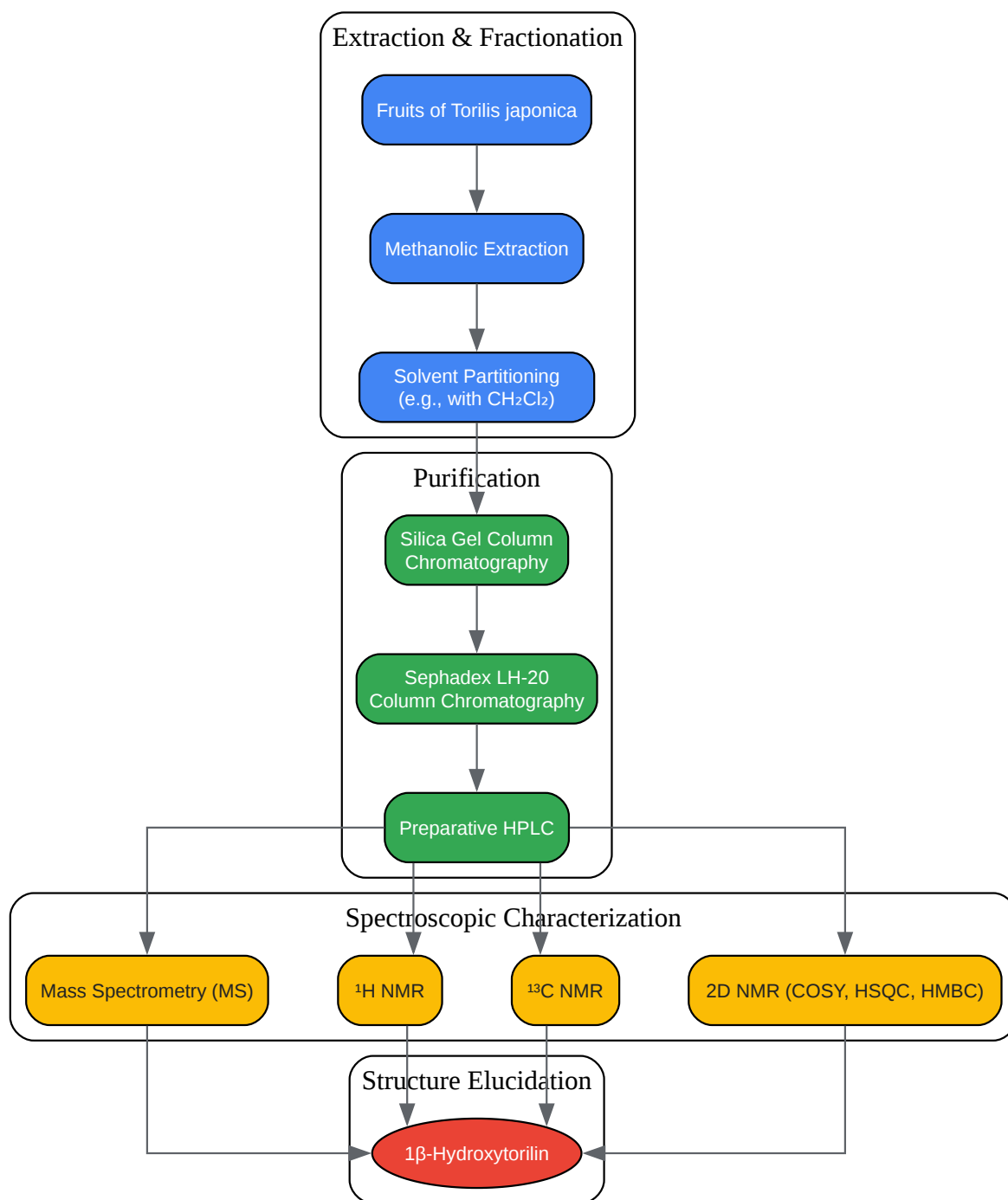
Mass Spectrometry (MS)

- **Instrumentation:** High-resolution mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Sample Introduction:** The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

- Ionization: ESI in positive ion mode is commonly used to generate protonated molecules ($[M+H]^+$) or adducts with sodium ($[M+Na]^+$) or potassium ($[M+K]^+$).
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition of the molecule.

Logical Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of 1 β -Hydroxytorilin from its natural source.



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Caption: Workflow for the isolation and structural elucidation of 1β-Hydroxytorilin.

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References

- 1. Guaiane sesquiterpenoids from *Torilis japonica* and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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